molecular formula C18H22N2O2 B5786061 N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide

Cat. No. B5786061
M. Wt: 298.4 g/mol
InChI Key: PTHWEMDQIVZPKD-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBA is a synthetic compound that was first synthesized in the 1940s, and has since been used in a wide range of research applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act as a DNA-damaging agent. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide is metabolized in the liver to form a highly reactive intermediate that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemical and physiological effects
N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has also been shown to alter the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide in lab experiments is that it is a well-established model for studying carcinogenesis. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has been used in a wide range of animal models, making it a useful tool for studying the mechanisms of cancer development. However, one of the limitations of using N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide is that it is a potent carcinogen, and therefore must be handled with care.

Future Directions

There are a number of future directions for research involving N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide. One area of research is in the development of new cancer therapies. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has been shown to induce tumors in animal models, making it a useful tool for testing the efficacy of new cancer drugs. Another area of research is in the study of the genetic and environmental factors that contribute to cancer development. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide can be used to study the effects of these factors on carcinogenesis. Finally, N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide can be used to study the mechanisms of DNA damage and repair, which could lead to the development of new therapies for a range of diseases.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenol, followed by the addition of acetic anhydride and hydrochloric acid. This process results in the formation of N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide as a white crystalline solid.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has been used in a wide range of scientific research applications. One of the most common uses of N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide is in the study of cancer. N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide has been shown to induce tumors in a variety of animal models, making it a useful tool for studying the mechanisms of carcinogenesis.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-5-4-6-17(11-14)22-13-18(21)19-12-15-7-9-16(10-8-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHWEMDQIVZPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide

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